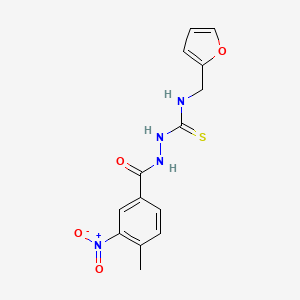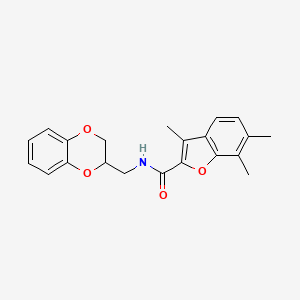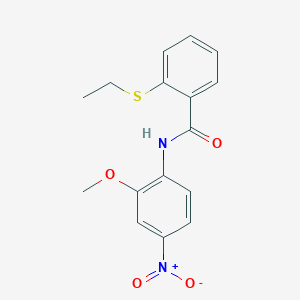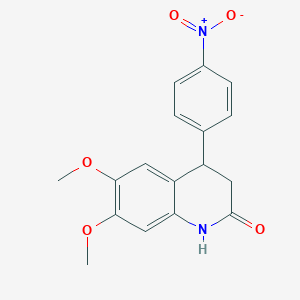
N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide
Descripción general
Descripción
N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide, also known as 3-MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a thioamide derivative of pyrrolidine and is structurally similar to the compound MPTP, which is known to cause Parkinson's disease. However, unlike MPTP, 3-MPTP has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which is beneficial in the treatment of Parkinson's disease. In addition, N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been found to modulate the activity of various signaling pathways involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and physiological effects:
Studies have shown that N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and other neurotransmitters in the brain, leading to improved cognitive function and memory. In addition, N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been found to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide in lab experiments is its ability to selectively inhibit the activity of MAO-B without affecting other enzymes. This allows for the specific targeting of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease. However, one of the limitations of using N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide is its potential toxicity at high doses, which can lead to adverse effects on the liver and kidneys.
Direcciones Futuras
There are several future directions for the research and development of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide. One of the areas of focus is the development of new drugs based on the structure of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide for the treatment of neurodegenerative and inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide and its potential side effects. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide in humans.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, it has been found to possess neuroprotective properties and has shown promise in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In addition, N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis and colitis.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-12-8-4-5-10-9(13)11-6-2-3-7-11/h2-8H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNMTBYMWGFSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4130687.png)
![ethyl 4-[({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]benzoate](/img/structure/B4130694.png)
![1-benzyl-3-(2-furyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4130715.png)


![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4130740.png)
![N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4130747.png)
![N-[4-(aminosulfonyl)phenyl]-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4130754.png)
![N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4130758.png)
![N,N-diethyl-1-{2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidine-3-carboxamide](/img/structure/B4130773.png)

![2-(2-aminoethyl)-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-quinazolinamine dihydrochloride](/img/structure/B4130789.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4130794.png)
